molecular formula C17H20Cl4N4 B14008886 2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine CAS No. 31409-08-2

2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine

Cat. No.: B14008886
CAS No.: 31409-08-2
M. Wt: 422.2 g/mol
InChI Key: HZWUTOVJVDJSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of four chlorine atoms and two piperidine groups attached to the imidazo[1,2-a]pyridine core. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,8-tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes. One common method is the three-component Groebke-Blackburn-Bienaymé reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be catalyzed by transition metals or can proceed under metal-free conditions, depending on the desired reaction conditions and environmental considerations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the chlorine positions .

Mechanism of Action

The mechanism of action of 2,3,6,8-tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine is unique due to the presence of multiple chlorine atoms and piperidine groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for the development of new therapeutic agents and materials .

Properties

CAS No.

31409-08-2

Molecular Formula

C17H20Cl4N4

Molecular Weight

422.2 g/mol

IUPAC Name

2,3,6,8-tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C17H20Cl4N4/c18-11-13(23-7-3-1-4-8-23)12(19)17(24-9-5-2-6-10-24)25-15(21)14(20)22-16(11)25/h1-10H2

InChI Key

HZWUTOVJVDJSML-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C3=NC(=C(N3C(=C2Cl)N4CCCCC4)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.